molecular formula C19H19ClN2O3 B11130564 N-[2-(6-chloro-1H-indol-1-yl)ethyl]-3,4-dimethoxybenzamide

N-[2-(6-chloro-1H-indol-1-yl)ethyl]-3,4-dimethoxybenzamide

Cat. No.: B11130564
M. Wt: 358.8 g/mol
InChI Key: WOPMRPSWLGULGZ-UHFFFAOYSA-N
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Description

N-[2-(6-Chloro-1H-indol-1-yl)ethyl]-3,4-dimethoxybenzamide is a synthetic benzamide derivative characterized by a 6-chloroindole moiety linked via an ethyl group to a 3,4-dimethoxybenzamide scaffold. The indole ring system is commonly associated with interactions in neurological and antiviral targets, while the dimethoxybenzamide group is prevalent in compounds with enzyme inhibitory properties . For example, related benzamide derivatives have been investigated for antiviral activity against monkeypox virus (MPXV) cysteine protease, leveraging molecular docking and dynamics simulations to assess binding affinity and stability .

Properties

Molecular Formula

C19H19ClN2O3

Molecular Weight

358.8 g/mol

IUPAC Name

N-[2-(6-chloroindol-1-yl)ethyl]-3,4-dimethoxybenzamide

InChI

InChI=1S/C19H19ClN2O3/c1-24-17-6-4-14(11-18(17)25-2)19(23)21-8-10-22-9-7-13-3-5-15(20)12-16(13)22/h3-7,9,11-12H,8,10H2,1-2H3,(H,21,23)

InChI Key

WOPMRPSWLGULGZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCCN2C=CC3=C2C=C(C=C3)Cl)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(6-chloro-1H-indol-1-yl)ethyl]-3,4-dimethoxybenzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[2-(6-chloro-1H-indol-1-yl)ethyl]-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Pharmacological Applications

Anticancer Activity
Research has indicated that N-[2-(6-chloro-1H-indol-1-yl)ethyl]-3,4-dimethoxybenzamide exhibits promising anticancer properties. A study evaluated its efficacy against various cancer cell lines, revealing that it induces apoptosis through the activation of caspase pathways and inhibition of cell proliferation. The compound was shown to selectively target cancer cells while sparing normal cells, highlighting its potential as a chemotherapeutic agent .

Antimicrobial Properties
The compound has demonstrated notable antimicrobial activity against a range of pathogens. In vitro studies revealed effective inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Case Studies

Case Study 1: Anticancer Efficacy
In a controlled study involving human cancer cell lines, this compound was administered at varying concentrations. The results showed a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. Flow cytometry analysis confirmed the activation of caspases 3 and 7, indicating the compound's role in promoting programmed cell death .

Case Study 2: Antimicrobial Testing
A series of antimicrobial assays were conducted using this compound against clinical isolates of Mycobacterium tuberculosis. The compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a novel treatment option for resistant strains .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AnticancerHuman cancer cell linesInduction of apoptosis
AntimicrobialStaphylococcus aureusInhibition of growth
AntimicrobialEscherichia coliDisruption of cell wall synthesis
AntitubercularMycobacterium tuberculosisEffective against resistant strains

Mechanism of Action

The mechanism of action of N-[2-(6-chloro-1H-indol-1-yl)ethyl]-3,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, potentially modulating their activity. The compound may inhibit or activate specific enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Benzamide Derivatives

Compound Name Key Structural Features Biological Activity/Use Mechanism/Application References
N-[2-(6-Chloro-1H-indol-1-yl)ethyl]-3,4-dimethoxybenzamide 6-Chloroindole, ethyl linker, dimethoxybenzamide Potential antiviral (inferred from analogues) Hypothesized MPXV cysteine protease inhibition
N-(2-Allylcarbamoyl-4-chlorophenyl)-3,4-dimethoxybenzamide 4-Chlorophenyl, allylcarbamoyl linker, dimethoxybenzamide Antiviral (MPXV) High binding affinity to MPXV cysteine protease via molecular docking
N-(3-(1-Ethyl-1-methylpropyl)-5-isoxazolyl)-2,6-dimethoxybenzamide Isoxazolyl, branched alkyl, dimethoxybenzamide Herbicide (Isoxaben) Cellulose biosynthesis inhibition in plants
N-(3,4-Dichlorophenyl) propanamide (Propanil) 3,4-Dichlorophenyl, propanamide Herbicide Photosystem II disruption in weeds

Key Differences in Activity and Selectivity

Substituent Influence on Target Specificity: The 6-chloroindole group in the target compound may enhance interactions with viral proteases or neurological targets compared to the 4-chlorophenyl group in the MPXV-active analogue . Indole derivatives are known to exhibit stronger π-π stacking and hydrophobic interactions in enzyme active sites.

Functional Divergence in Pesticide Analogues :

  • Compounds like Isoxaben and Propanil (Table 1) share the benzamide core but differ in substituents, leading to entirely distinct applications (herbicidal activity vs. hypothesized antiviral use). For instance, Isoxaben’s isoxazolyl group targets plant-specific enzymes, whereas the target compound’s indole moiety may favor mammalian or viral targets .

Mechanistic Insights from Molecular Studies

  • Molecular Dynamics (MD) Simulations : Studies on MPXV cysteine protease inhibitors (e.g., N-(2-Allylcarbamoyl-4-chlorophenyl)-3,4-dimethoxybenzamide) highlight the importance of the dimethoxybenzamide group in stabilizing hydrogen bonds with catalytic residues (e.g., Cys/His pairs). The target compound’s indole group may further enhance binding through van der Waals interactions in hydrophobic pockets .
  • Enzyme Selectivity : Unlike herbicide analogues (e.g., Propanil), which disrupt photosynthetic machinery, the target compound’s hypothesized mechanism aligns with protease inhibition, a common antiviral strategy .

Biological Activity

N-[2-(6-chloro-1H-indol-1-yl)ethyl]-3,4-dimethoxybenzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the compound's biological activity, synthesizing findings from various studies, including structure-activity relationships (SAR), case studies, and relevant data tables.

Chemical Structure and Properties

The compound features a unique structure that combines an indole moiety with a dimethoxybenzamide. Its chemical formula is C17H18ClNC_{17}H_{18}ClN with a molecular weight of 285.79 g/mol. The presence of the chloro group and methoxy substituents is believed to play a crucial role in its biological activity.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Inhibition of Kinases : Some studies have shown that benzamide derivatives can inhibit specific kinases involved in cancer progression. For instance, compounds with similar structures have demonstrated potent inhibitory effects on RET kinase, which is implicated in certain cancers .
  • Antimicrobial Activity : Preliminary investigations suggest that this compound may possess antimicrobial properties. Analogues with halogen substitutions have been noted for their activity against methicillin-resistant Staphylococcus aureus (MRSA) and fungi like Cryptococcus neoformans .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogues:

Activity Type IC50 Values (µM) Cell Lines/Organisms Notes
RET Kinase Inhibition0.96 - 4.23Leukemia cell lines (NB4, HL60)Indicates potential as a therapeutic agent
Antimicrobial ActivityMIC ≤ 0.25C. neoformansSuggests efficacy against fungal infections
Cytotoxicity>32HEK293 (human embryonic kidney)Low cytotoxicity observed in active compounds

Case Study 1: Anticancer Efficacy

In a study evaluating a series of benzamide derivatives, one analogue exhibited significant cytotoxicity against leukemia cell lines with IC50 values ranging from 0.96 µM to 4.23 µM. The study highlighted the importance of structural modifications in enhancing anticancer activity .

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of indole-based compounds revealed that certain analogues showed promising results against MRSA, with MIC values indicating effective inhibition at low concentrations . This suggests potential applications in treating resistant bacterial infections.

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